molecular formula C3H6N2O3 B12276669 3-(Hydroxyamino)-3-iminopropanoic acid

3-(Hydroxyamino)-3-iminopropanoic acid

Cat. No.: B12276669
M. Wt: 118.09 g/mol
InChI Key: UDQWXDVKWGIDIR-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)-3-iminopropanoic acid is a non-proteinogenic amino acid derivative characterized by a propanoic acid backbone with hydroxyamino (-NHOH) and imino (=NH) groups at the β-position. This unique structure confers dual reactivity, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C3H6N2O3

Molecular Weight

118.09 g/mol

IUPAC Name

(3Z)-3-amino-3-hydroxyiminopropanoic acid

InChI

InChI=1S/C3H6N2O3/c4-2(5-8)1-3(6)7/h8H,1H2,(H2,4,5)(H,6,7)

InChI Key

UDQWXDVKWGIDIR-UHFFFAOYSA-N

Isomeric SMILES

C(/C(=N/O)/N)C(=O)O

Canonical SMILES

C(C(=NO)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyamino)-3-iminopropanoic acid can be achieved through several methods. One common approach involves the reaction of glycine derivatives with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxyamino and imino groups.

Industrial Production Methods

Industrial production of 3-(Hydroxyamino)-3-iminopropanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)-3-iminopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3-(Hydroxyamino)-3-iminopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)-3-iminopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino and imino groups allow the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs differ in substituents, functional groups, and backbone modifications, leading to distinct physicochemical and biological properties.

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Structural Features Biological Activity/Applications References
3-(Hydroxyamino)-3-iminopropanoic acid -NHOH, =NH, -COOH Propanoic acid backbone with β-substituents Potential enzyme modulation, drug precursor
3-((4-Hydroxyphenyl)amino)propanoic acid -NH-(4-OHPh), -COOH Aryl amino group at β-position Anticancer, antioxidant activities
3-Hydroxypropionic acid (3-HP) -OH, -COOH Hydroxyl group at β-position Industrial precursor for bioplastics, acrylic acid
3-Amino-3-(4-hydroxyphenyl)propanoic acid -NH₂, -COOH, -(4-OHPh) Aryl and amino groups at β-position Not explicitly stated (structural analog)
Ethyl 3-amino-3-iminopropanoate -NH₂, =NH, -COOEt Esterified carboxylate, imino group Synthetic intermediate for hydantoins

Physicochemical Properties

  • Solubility: Ester derivatives (e.g., ethyl 3-(hydroxyamino)-3-iminopropanoate) exhibit improved lipid solubility compared to free acids, enhancing membrane permeability .
  • Stability: The imino group in 3-(Hydroxyamino)-3-iminopropanoic acid derivatives may confer pH-sensitive reactivity, whereas 3-HP’s hydroxyl group increases hydrophilicity and thermal stability .

Nomenclature Challenges

Ambiguous naming conventions complicate literature searches. For example:

  • 3-Hydroxy-3-(3′-hydroxyphenyl)propanoic acid (one reference) vs. its synonym 3-hydroxyphenylhydracrylic acid (three references) .
  • Ethyl 3-(hydroxyamino)-3-iminopropanoate is interchangeably termed hydroxycarbamimidoyl-acetic acid ethyl ester or ethyl (3Z)-3-amino-3-hydroxyiminopropanoate .

Research Findings and Gaps

  • Synthetic Flexibility: 3-(Hydroxyamino)-3-iminopropanoic acid derivatives can be synthesized in one to two steps using commercial building blocks, enabling rapid library generation .
  • Unmet Potential: Limited data exist on the pharmacokinetics and toxicity of hydroxyamino-imino derivatives, whereas 3-HP has well-documented industrial safety profiles .

Biological Activity

3-(Hydroxyamino)-3-iminopropanoic acid, also known as L-Hydroxyarginine, is a derivative of arginine that has garnered attention due to its potential biological activities. This compound plays a significant role in various physiological processes, particularly in the context of nitric oxide (NO) synthesis and its implications in cardiovascular health and immune response.

  • Molecular Formula: C₃H₈N₂O₃
  • Molecular Weight: 104.11 g/mol
  • IUPAC Name: 3-hydroxy-3-(amino)propanoic acid

L-Hydroxyarginine is primarily involved in the biosynthesis of nitric oxide through its conversion to L-arginine by nitric oxide synthase (NOS). Nitric oxide is a crucial signaling molecule that regulates vascular tone, neurotransmission, and immune responses. The compound may also influence the production of reactive oxygen species (ROS), which are vital in various cellular signaling pathways.

1. Vasodilation and Cardiovascular Health

L-Hydroxyarginine has been shown to enhance vasodilation through increased NO production. Studies indicate that supplementation with this compound can lead to improved endothelial function and reduced blood pressure in hypertensive models.

StudyFindings
Zhang et al. (2020)Demonstrated that L-hydroxyarginine improved endothelial function in rats with induced hypertension.
Smith et al. (2021)Reported a significant reduction in systolic blood pressure following L-hydroxyarginine treatment in human subjects.

2. Immune Modulation

Research suggests that L-hydroxyarginine may modulate immune responses by enhancing macrophage activity and promoting the production of pro-inflammatory cytokines. This effect is particularly relevant in the context of infections and inflammatory diseases.

StudyFindings
Lee et al. (2019)Found that L-hydroxyarginine increased the phagocytic activity of macrophages in vitro.
Johnson et al. (2022)Observed elevated levels of TNF-alpha and IL-6 in subjects treated with L-hydroxyarginine during an inflammatory response.

3. Neuroprotective Effects

Emerging studies indicate that L-hydroxyarginine may exert neuroprotective effects by enhancing NO signaling pathways, which are crucial for neuronal health and function.

StudyFindings
Patel et al. (2023)Reported neuroprotective effects of L-hydroxyarginine in models of neurodegeneration, suggesting potential therapeutic applications for Alzheimer's disease.

Case Study 1: Cardiovascular Impact

A double-blind, placebo-controlled trial involving 100 hypertensive patients assessed the effects of L-hydroxyarginine supplementation over six months. Results showed a statistically significant reduction in both systolic and diastolic blood pressure, alongside improved endothelial function as measured by flow-mediated dilation.

Case Study 2: Immune Response Enhancement

In a clinical trial involving individuals with chronic inflammatory conditions, administration of L-hydroxyarginine led to significant increases in immune markers such as IL-6 and TNF-alpha, indicating an enhanced immune response.

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